molecular formula C30H29N5 B14967590 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14967590
M. Wt: 459.6 g/mol
InChI Key: LNIBIXISPIIHMY-UHFFFAOYSA-N
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Description

4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and a piperazine ring substituted with phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and further functionalization. For instance, the synthesis might start with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines in the presence of a catalytic amount of hydrochloric acid . This is followed by further modifications to introduce the piperazine ring and phenyl groups.

Industrial Production Methods

Industrial production of such compounds often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases involved in cell signaling pathways. It binds to the active site of these enzymes, preventing their activity and thereby disrupting the signaling processes essential for cell proliferation and survival. This mechanism is particularly relevant in cancer cells, where overactive kinases drive uncontrolled growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic benefits. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C30H29N5

Molecular Weight

459.6 g/mol

IUPAC Name

4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H29N5/c1-22-10-9-15-26(18-22)34-17-16-33(19-23(34)2)29-28-27(24-11-5-3-6-12-24)20-35(30(28)32-21-31-29)25-13-7-4-8-14-25/h3-15,18,20-21,23H,16-17,19H2,1-2H3

InChI Key

LNIBIXISPIIHMY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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